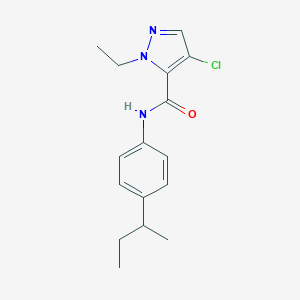
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
作用機序
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to be a highly specific inhibitor of NF-κB, with minimal off-target effects. However, one limitation of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential for cytotoxicity at high concentrations. Careful titration of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is necessary to avoid cytotoxic effects in cell culture experiments.
将来の方向性
There are several future directions for the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential direction is the development of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 analogs with improved pharmacokinetic properties. Another potential direction is the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents to enhance its therapeutic efficacy. Additionally, the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in animal models of disease may provide further insights into its therapeutic potential.
合成法
The synthesis of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 involves a series of chemical reactions. The starting material for the synthesis is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(2-bromoacetyl)aniline to form the intermediate product. The intermediate is then reacted with ammonium carbonate to form the final product, 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082.
科学的研究の応用
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory diseases, and viral infections.
特性
製品名 |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C13H13BrN4O2 |
分子量 |
337.17 g/mol |
IUPAC名 |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O2/c1-7-10(14)11(17-18(7)2)13(20)16-9-6-4-3-5-8(9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20) |
InChIキー |
BYFFJUBURXSPLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)

